![molecular formula C10H10N2 B1340897 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile CAS No. 215794-24-4](/img/structure/B1340897.png)
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroisoquinoline and its derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is represented by the empirical formula C10H10N2 . The InChI code for the compound is 1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10 (8)9/h1-3,12H,4-5,7H2 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline and its derivatives are diverse and complex. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Scientific Research Applications
Synthesis of Complex Molecules
Synthesis of Lamellarin Derivatives : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles are used as starting materials for the synthesis of lamellarin G trimethyl ether and lamellarin U, which involves the introduction of acid-sensitive protecting groups. This method provides an alternative to the classical Bischler-Napieralski reaction, which is known for its harsh conditions (Liermann & Opatz, 2008).
Preparation of Various Alkaloids : The compound serves as a starting material for the preparation of benzylisoquinolines and tetrahydroprotoberberines, which are used in the synthesis of natural products like laudanidine and armepavine (Blank & Opatz, 2011).
Ring Expansion to Dibenzo[c,f]azonines : An interesting application involves the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines, utilizing a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides (Orejarena Pacheco & Opatz, 2014).
Development of Chemosensors
- Selective Identification of Pd2+ Ions : Novel chemosensors based on 1,2,3,4-tetrahydroisoquinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. These compounds demonstrate fluorescence turn-off performances and are significant for environmental monitoring and safety (Shally et al., 2020).
Creation of New Functionalized Compounds
Eco-friendly Synthesis Techniques : The compound has been used in the construction of multi-functionalized benzenes using an environmentally benign mortar and pestle grinding technique. This method is notable for its green chemistry approach (Damera & Pagadala, 2023).
Synthesis of Novel Heterocyclic Systems : It is also used for the synthesis of new heterocyclic systems, which include transformations involving pyrrolo[2,1-a]isoquinolines and triazolopyrimidothienotetrahydroisoquinolines, demonstrating its versatility in creating diverse molecular structures (El-Dean et al., 2010).
Future Directions
The future directions for research on 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile and its derivatives are likely to continue focusing on their synthesis and potential biological activities . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLCQUCMNTUJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585678 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |
CAS RN |
215794-24-4 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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